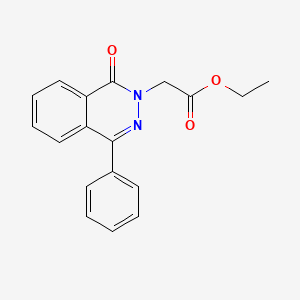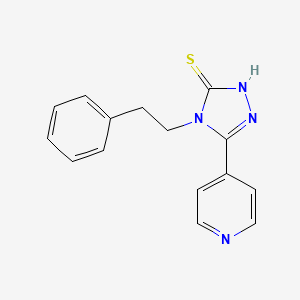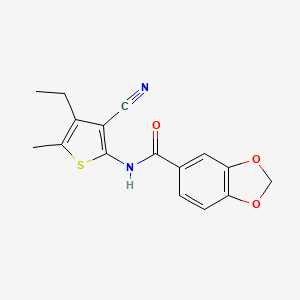![molecular formula C19H28N4O2 B5543954 9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.22122615 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antihypertensive Properties
9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a category to which the specified compound belongs, have been studied for their antihypertensive properties. Research has shown that these compounds exhibit significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
2. Synthesis Techniques
Studies have also focused on the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including methods involving intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011). These synthesis techniques are crucial for producing compounds with potential pharmaceutical applications.
3. Broad Spectrum Bioactivity
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been extensively reviewed. These compounds have shown potential for treating a variety of conditions such as obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
4. Use in Treating Respiratory Diseases
Certain 3,9-diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
5. Novel Drug Discovery Scaffolds
The structure of diazaspiro compounds has inspired the synthesis of novel drug discovery scaffolds. These structures, inspired by natural products, are designed for ease of conversion to lead generation libraries and have potential applications in various therapeutic areas (Jenkins et al., 2009).
6. Synthesis of Oxime Derivatives
Research has been conducted on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This process involves synthesizing various oxime derivatives from related diazaspiro[5.5]undecane triones, which could have further research or pharmaceutical implications (Rahman et al., 2013).
Eigenschaften
IUPAC Name |
9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-25-11-10-23-13-19(5-4-18(23)24)6-8-22(9-7-19)17-12-16(15-2-3-15)20-14-21-17/h12,14-15H,2-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJAVAUJAKGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)
